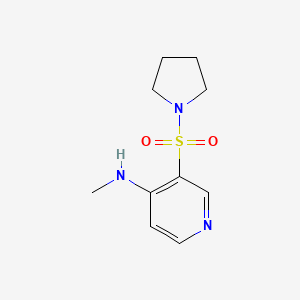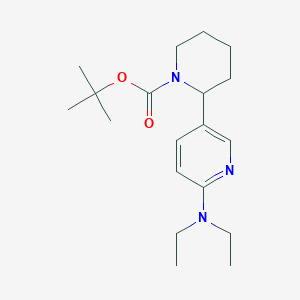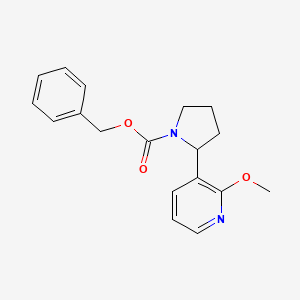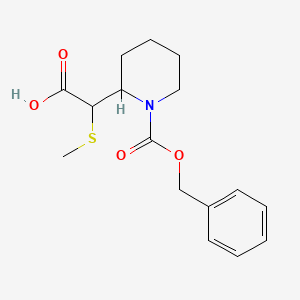
2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-2-(methylthio)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-2-(methylthio)acetic acid is a synthetic organic compound that features a piperidine ring, a benzyloxycarbonyl group, and a methylthioacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-2-(methylthio)acetic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxycarbonyl Group: This step involves the protection of the piperidine nitrogen using benzyloxycarbonyl chloride under basic conditions.
Attachment of the Methylthioacetic Acid Moiety: This can be achieved through nucleophilic substitution reactions, where a suitable methylthioacetic acid derivative reacts with the protected piperidine intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group.
Reduction: Reduction reactions can target the benzyloxycarbonyl group, leading to deprotection of the piperidine nitrogen.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the methylthioacetic acid moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Deprotected piperidine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential pharmacological activities, such as enzyme inhibition or receptor modulation.
Medicine
Drug Development: Potential lead compound for the development of new therapeutic agents.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-2-(methylthio)acetic acid would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access. If used as a receptor modulator, it may bind to the receptor and alter its conformation, affecting signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid: Lacks the methylthio group.
2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-2-(ethylthio)acetic acid: Contains an ethylthio group instead of a methylthio group.
Uniqueness
2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-2-(methylthio)acetic acid is unique due to the presence of both the benzyloxycarbonyl-protected piperidine ring and the methylthioacetic acid moiety, which may confer specific chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C16H21NO4S |
|---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
2-methylsulfanyl-2-(1-phenylmethoxycarbonylpiperidin-2-yl)acetic acid |
InChI |
InChI=1S/C16H21NO4S/c1-22-14(15(18)19)13-9-5-6-10-17(13)16(20)21-11-12-7-3-2-4-8-12/h2-4,7-8,13-14H,5-6,9-11H2,1H3,(H,18,19) |
InChI-Schlüssel |
SWARXVXILBJXPL-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(C1CCCCN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




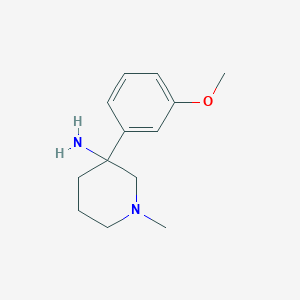

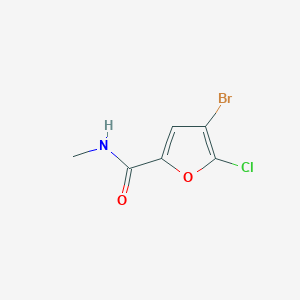




![tert-Butyl 6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B11804568.png)
![7-Chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11804581.png)
